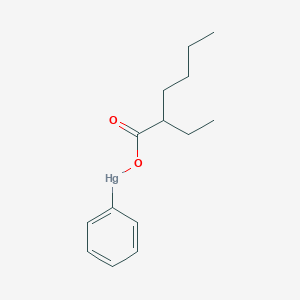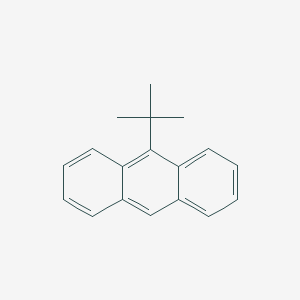
Manganese molybdenum tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese molybdenum tetraoxide is a chemical compound composed of manganese and molybdenum oxides. It is known for its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. This compound is of interest due to its ability to undergo multiple oxidation states and its structural versatility.
Mechanism of Action
Target of Action
Manganese molybdenum tetraoxide, a compound involving manganese and molybdenum oxides, interacts with various targets. Manganese oxides, such as Mn3O4, have been found to act as catalysts for a range of reactions . Molybdenum oxides, on the other hand, have been used extensively in nanomedicine, particularly in the diagnosis and treatment of tumors .
Mode of Action
The mode of action of this compound is complex and involves several interactions. Molybdenum oxide nanoparticles show strong optical absorption in the visible and near-infrared region due to their special defect structure . This property makes them good photothermal materials, which can be used in phototherapy . Manganese oxides, such as Mn3O4, act as catalysts in various reactions, including the oxidation of methane and carbon monoxide, the decomposition of NO, the reduction of nitrobenzene, and the catalytic combustion of organic compounds .
Biochemical Pathways
Manganese and molybdenum oxides influence several biochemical pathways. Molybdenum is synthesized by a highly conserved biosynthetic pathway that can be divided into four steps, each producing a specific biochemical intermediate . Manganese, on the other hand, influences ecosystem carbon dynamics by mediating biochemical pathways that include photosynthesis .
Pharmacokinetics
Molybdenum oxide nanoparticles are known for their low biological toxicity, ease of excretion, and capability of photoacoustic imaging , which could impact their bioavailability.
Result of Action
The result of the action of this compound is multifaceted. The reduction of manganese oxides leads to the formation of Mn(III)-ligand complexes at significant concentrations . Molybdenum oxide nanoparticles, due to their strong optical absorption, can be used in phototherapy for the treatment of tumors .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the reactivity of Mn oxides with reductants depends on surface reactions and possible surface defects . Similarly, the properties of molybdenum oxide nanoparticles can be affected by the poor water solubility and rapid clearance of imperfect materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese molybdenum tetraoxide can be synthesized through various methods, including hydrothermal synthesis and solid-state reactions. One common method involves the hydrothermal technique, where manganese and molybdenum precursors are mixed in an aqueous solution and subjected to high temperature and pressure. This process typically involves heating the mixture at around 200°C for several hours, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced by heating a mixture of manganese oxide and molybdenum oxide at high temperatures. This process often involves the use of a reducing atmosphere to facilitate the formation of the desired compound. The reaction conditions, such as temperature and duration, are optimized to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Manganese molybdenum tetraoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and molybdenum, as well as the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may result in the formation of higher oxidation state compounds, while reduction reactions may yield lower oxidation state products.
Scientific Research Applications
Manganese molybdenum tetraoxide has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction reactions. Its ability to undergo multiple oxidation states makes it an effective catalyst for these processes.
Energy Storage: this compound is used in the development of advanced energy storage devices, such as supercapacitors and batteries
Materials Science: This compound is used in the synthesis of novel materials with unique properties. It is often incorporated into composite materials to enhance their mechanical and thermal properties.
Environmental Applications: this compound is used in the removal of pollutants from water and air. Its catalytic properties enable the degradation of harmful substances, making it an effective material for environmental remediation.
Comparison with Similar Compounds
Manganese molybdenum tetraoxide can be compared with other similar compounds, such as:
Manganese dioxide: Known for its catalytic and electrochemical properties, manganese dioxide is widely used in batteries and as a catalyst in various chemical reactions.
Molybdenum trioxide: This compound is used in catalysis, energy storage, and materials science. It shares similar properties with this compound, such as the ability to undergo multiple oxidation states.
Manganese molybdate: Another compound that combines manganese and molybdenum, manganese molybdate is used in catalysis and materials science. It has unique structural and chemical properties that differentiate it from this compound.
Properties
CAS No. |
14013-15-1 |
|---|---|
Molecular Formula |
MnMoO |
Molecular Weight |
166.89 g/mol |
IUPAC Name |
manganese;oxomolybdenum |
InChI |
InChI=1S/Mn.Mo.O |
InChI Key |
LWOJVCRSXHGDIJ-UHFFFAOYSA-N |
SMILES |
[O-][Mo](=O)(=O)[O-].[Mn+2] |
Canonical SMILES |
O=[Mo].[Mn] |
Key on ui other cas no. |
14013-15-1 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















